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Glauko-biciron: A Technical Guide to its Chemical Properties and Mechanisms of Action

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Compound of Interest		
Compound Name:	Glauko-biciron	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Glauko-biciron is a combination ophthalmic solution containing two active pharmaceutical ingredients: Phenylephrine hydrochloride and Pilocarpine hydrochloride. This formulation leverages the distinct pharmacological actions of its components to effectively manage glaucoma by reducing intraocular pressure (IOP). Phenylephrine, a selective alpha-1 adrenergic receptor agonist, induces mydriasis and vasoconstriction, which is thought to facilitate the outflow of aqueous humor. Pilocarpine, a non-selective muscarinic acetylcholine receptor agonist, causes miosis and contraction of the ciliary muscle, which increases the outflow of aqueous humor through the trabecular meshwork. This technical guide provides a comprehensive overview of the chemical properties, experimental methodologies for their determination, and the underlying signaling pathways of the constituent compounds of **Glauko-biciron**.

Data Presentation: Chemical and Physical Properties

The chemical and physical properties of the active components of **Glauko-biciron**, Phenylephrine hydrochloride and Pilocarpine hydrochloride, are summarized in the tables below for easy reference and comparison.



Table 1: Chemical Properties of Phenylephrine Hydrochloride

Property	Value
IUPAC Name	(1R)-1-(3-hydroxyphenyl)-2- (methylamino)ethanol;hydrochloride
Molecular Formula	C ₉ H ₁₄ CINO ₂
Molecular Weight	203.67 g/mol
CAS Number	61-76-7
InChI	InChI=1S/C9H13NO2.CIH/c1-10-6-9(12)7-3-2-4-8(11)5-7;/h2-5,9-12H,6H2,1H3;1H/t9-;/m0./s1
InChlKey	ZJVRXJGIJVLHDE-QMMMGPOBSA-N
SMILES	CNCINVALID-LINKC1=CC(=CC=C1)O.Cl
рКа	8.92 (amine), 10.14 (phenol)

Table 2: Physical Properties of Phenylephrine Hydrochloride

Property	Value
Physical State	White or almost white crystalline powder
Melting Point	140-145 °C
Solubility	Freely soluble in water and ethanol
Appearance of Solution	Clear and colorless
pH (1% aqueous solution)	4.5 - 6.5

Table 3: Chemical Properties of Pilocarpine Hydrochloride



Property	Value
IUPAC Name	(3S,4R)-3-ethyl-4-[(1-methyl-1H-imidazol-5-yl)methyl]dihydrofuran-2(3H)-one;hydrochloride
Molecular Formula	C11H17ClN2O2
Molecular Weight	244.72 g/mol
CAS Number	54-71-7
InChI	InChI=1S/C11H16N2O2.CIH/c1-3-10-8(6-15- 11(10)14)4-9-5-12-7-13(9)2;/h5,7-8,10H,3- 4,6H2,1-2H3;1H/t8-,10-;/m0./s1
InChlKey	FAGRISJPERFMAR-BTKVJIOYSA-N
SMILES	CC[C@H]1INVALID-LINKC(=O)O1.Cl
рКа	7.1 (imidazole), 1.4 (lactone)

Table 4: Physical Properties of Pilocarpine Hydrochloride

Property	Value
Physical State	Colorless crystals or a white crystalline powder
Melting Point	200-203 °C
Solubility	Very soluble in water, freely soluble in ethanol
Appearance of Solution	Clear and colorless
pH (5% aqueous solution)	3.5 - 4.5

Experimental Protocols

The following sections detail the standard methodologies for determining the key chemical and physical properties of pharmaceutical compounds like Phenylephrine hydrochloride and Pilocarpine hydrochloride.



Determination of Melting Point (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

- A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
- The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature probe.
- The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
- The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting) are recorded. This range is reported as the melting point.[1][2][3][4][5]

Determination of Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the compound in a specific solvent.

Methodology:

- An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.
- The flask is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[6][7][8][9]
- After agitation, the suspension is allowed to stand to allow undissolved solids to settle.
- A sample of the supernatant is carefully withdrawn and filtered (using a filter that does not adsorb the compound) to remove any remaining solid particles.



 The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

Determination of pKa (Potentiometric Titration)

Objective: To determine the acid dissociation constant(s) of the ionizable functional groups in the compound.

Methodology:

- A known concentration of the compound is dissolved in a suitable solvent, typically water or a co-solvent system.
- The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
- A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally from a burette.
- The pH of the solution is recorded after each addition of the titrant.
- A titration curve is generated by plotting the pH versus the volume of titrant added.
- The pKa value is determined from the titration curve. For a monoprotic acid, the pKa is the pH at the half-equivalence point (where half of the acid has been neutralized). For polyprotic acids, multiple inflection points may be observed, corresponding to each pKa.[10][11][12][13] [14]

Structural Elucidation and Purity Analysis

- a. Nuclear Magnetic Resonance (NMR) Spectroscopy:
- ¹H and ¹³C NMR are used to determine the chemical structure of the molecule by providing information about the number and types of hydrogen and carbon atoms and their connectivity. A deuterated solvent is used to dissolve the sample, and the spectrum is recorded on an NMR spectrometer.[15]
- b. Fourier-Transform Infrared (FTIR) Spectroscopy:



- FTIR spectroscopy is used to identify the functional groups present in the molecule. A small amount of the sample is mixed with KBr to form a pellet or analyzed as a thin film. The infrared spectrum shows absorption bands corresponding to the vibrational frequencies of the different functional groups.[16][17]
- c. Mass Spectrometry (MS):
- Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, which helps in confirming the structure. The sample is ionized, and the massto-charge ratio of the resulting ions is measured.[18][19][20]
- d. High-Performance Liquid Chromatography (HPLC):
- HPLC is a powerful technique used to separate, identify, and quantify the components in a
 mixture. It is widely used to determine the purity of a drug substance and to quantify its
 concentration in a formulation. A solution of the sample is injected into a column packed with
 a stationary phase, and a mobile phase is pumped through the column to elute the
 components, which are then detected by a suitable detector (e.g., UV-Vis, MS).

Mandatory Visualization: Signaling Pathways

The pharmacological effects of Phenylephrine and Pilocarpine are mediated through specific signaling pathways that ultimately lead to a reduction in intraocular pressure.

Phenylephrine Signaling Pathway

Phenylephrine is a selective $\alpha 1$ -adrenergic receptor agonist. In the eye, it acts on the $\alpha 1$ -receptors of the iris dilator muscle, causing mydriasis, and on the smooth muscle of conjunctival arterioles, causing vasoconstriction. The signaling cascade initiated by phenylephrine binding to the Gq-coupled $\alpha 1$ -adrenergic receptor is depicted below.[21][22][23] [24][25]



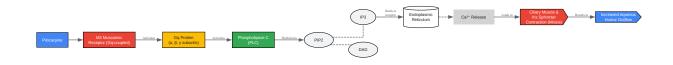


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Caption: Phenylephrine-induced signaling cascade.

Pilocarpine Signaling Pathway

Pilocarpine is a non-selective muscarinic acetylcholine receptor agonist. Its primary effect in the eye is mediated through the M3 muscarinic receptors located on the ciliary muscle and the iris sphincter muscle. Activation of these Gq-coupled receptors leads to a signaling cascade similar to that of phenylephrine, resulting in muscle contraction.[26][27][28][29][30]



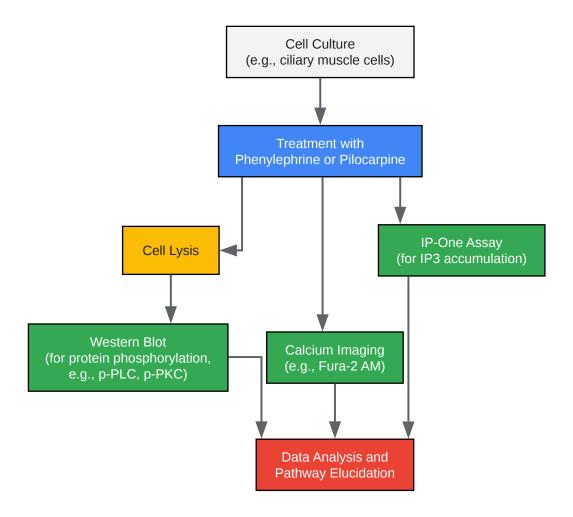
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Caption: Pilocarpine-induced signaling cascade.

Experimental Workflow for Signaling Pathway Analysis

The following diagram illustrates a typical workflow for investigating the signaling pathways of compounds like Phenylephrine and Pilocarpine.





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Caption: Workflow for signaling pathway analysis.

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